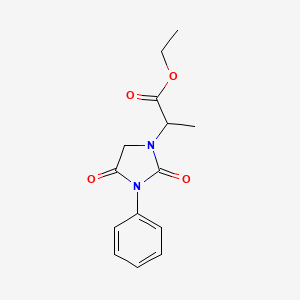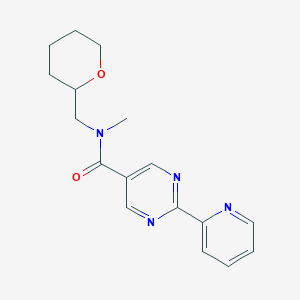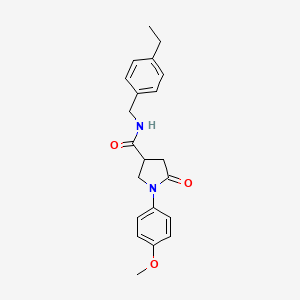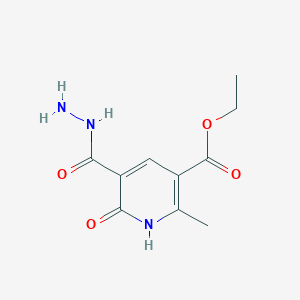![molecular formula C18H15ClN4OS B5344139 N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea](/img/structure/B5344139.png)
N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea, commonly known as CMU, is a chemical compound that belongs to the class of thiadiazole derivatives. CMU has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CMU is not fully understood. However, it has been suggested that CMU may act by inhibiting the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials. CMU has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CMU has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neuropathic pain. CMU has also been found to increase the levels of GABA, an inhibitory neurotransmitter that reduces neuronal excitability. Additionally, CMU has been found to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMU in lab experiments is its potential therapeutic applications. CMU has been found to have anticonvulsant, analgesic, anti-inflammatory, and antitumor properties, which make it a promising candidate for drug development. However, one of the limitations of using CMU in lab experiments is its potential toxicity. CMU has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CMU. One of the main areas of research is the development of CMU-based drugs for the treatment of various diseases. CMU has been found to have potential therapeutic applications in the fields of epilepsy, pain management, inflammation, and cancer. Another area of research is the study of the mechanism of action of CMU. Further studies are needed to fully understand how CMU modulates the activity of voltage-gated sodium channels and GABA-A receptors. Additionally, future studies may investigate the potential use of CMU as a radioligand in PET imaging studies.
Métodos De Síntesis
The synthesis of CMU involves the reaction of 2-chloroacetophenone with thiosemicarbazide to obtain 2-(2-chlorophenyl)vinyl)-1,3,4-thiadiazole-5-carboxylic acid hydrazide. This intermediate is then reacted with 2-methylphenyl isocyanate to obtain CMU.
Aplicaciones Científicas De Investigación
CMU has been studied for its potential therapeutic applications in various fields. It has been found to have anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. CMU has also been studied for its use as a radioligand in positron emission tomography (PET) imaging studies.
Propiedades
IUPAC Name |
1-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-12-6-2-5-9-15(12)20-17(24)21-18-23-22-16(25-18)11-10-13-7-3-4-8-14(13)19/h2-11H,1H3,(H2,20,21,23,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJFWOXBUHWVGJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5344060.png)

![N-isopropyl-N'-(2-{4-[(2-methyl-1H-imidazol-4-yl)methyl]morpholin-2-yl}ethyl)urea](/img/structure/B5344082.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5344084.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5344085.png)

![N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344096.png)

![1-[3-(5-methyl-2-furyl)butyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5344103.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide](/img/structure/B5344104.png)



![methyl 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5344171.png)